molecular formula C7H12BrN3O2S B8573358 4-bromo-5-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide

4-bromo-5-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Cat. No. B8573358
M. Wt: 282.16 g/mol
InChI Key: CNKPFPWSETVGBM-UHFFFAOYSA-N
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Patent
US08722660B2

Procedure details

1-Bromopyrrolidine-2,5-dione (20.8 g) was added to a stirring solution (300 mL) of 5-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide (19.8 g) in tetrahydrofuran at room temperature. The reaction system was heated to 50° C., stirred for 2 hr and concentrated under reduced pressure. The residue was poured into saturated aqueous sodium hydrogen carbonate, and the mixture was extracted with ethyl acetate, and dried over anhydrous magnesium sulfate. Insoluble material was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (26.2 g) as a yellow oil.
Quantity
20.8 g
Type
reactant
Reaction Step One
Name
5-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[CH2:9]([C:11]1[N:15]([S:16]([N:19]([CH3:21])[CH3:20])(=[O:18])=[O:17])[N:14]=[CH:13][CH:12]=1)[CH3:10]>O1CCCC1>[Br:1][C:12]1[CH:13]=[N:14][N:15]([S:16]([N:19]([CH3:21])[CH3:20])(=[O:18])=[O:17])[C:11]=1[CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
20.8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
5-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide
Quantity
300 mL
Type
reactant
Smiles
C(C)C1=CC=NN1S(=O)(=O)N(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was poured into saturated aqueous sodium hydrogen carbonate
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Insoluble material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=NN(C1CC)S(=O)(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.2 g
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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